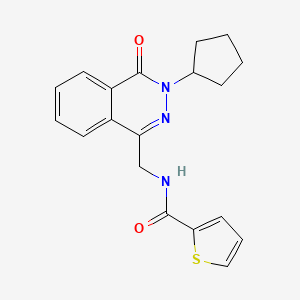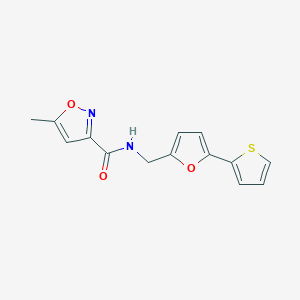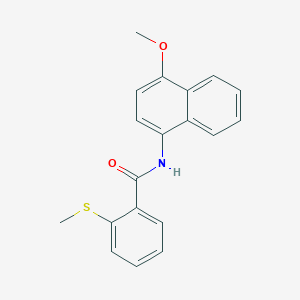![molecular formula C17H21N3O4 B2699271 [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 1210234-58-4](/img/structure/B2699271.png)
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic molecule featuring diverse functional groups, such as carbamate, nitrile, ester, and pyrrole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be achieved through multi-step organic reactions. One common synthetic route involves the following key steps:
Formation of the Pyrrole Ring: : The synthesis starts with the formation of the pyrrole ring via the Hantzsch pyrrole synthesis, which involves the condensation of a 1,4-diketone with ammonia and a β-keto ester.
Introduction of Acetyl and Methyl Groups: : The 4-acetyl and 3,5-dimethyl substituents are introduced through selective alkylation and acylation reactions.
Esterification: : The carboxyl group is esterified with an alcohol, leading to the formation of the ester functional group.
Carbamate Formation: : The carbamate functionality is introduced by reacting an isocyanate derivative with the appropriate alcohol.
Nitrile Introduction: : Finally, the nitrile group is introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: : Use of metal catalysts to enhance reaction rates and yields.
Solvents: : Selection of suitable solvents to maximize solubility and reaction efficiency.
Temperature and Pressure Control: : Precise control of temperature and pressure to ensure optimal reaction conditions and prevent side reactions.
Purification Techniques: : Advanced purification methods like chromatography and recrystallization to isolate and purify the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, leading to the formation of oxidation products such as ketones and carboxylic acids.
Reduction: : The compound can be reduced under specific conditions to yield reduced derivatives, such as alcohols and amines.
Substitution: : Various substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives with potentially altered properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromic acid, and hydrogen peroxide can facilitate oxidation reactions.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.
Substitution: : Common substitution reagents include halogens, nucleophiles, and electrophiles, depending on the specific reaction.
Major Products
Oxidation Products: : Ketones, carboxylic acids, and aldehydes.
Reduction Products: : Alcohols, amines, and hydrocarbons.
Substitution Products: : Varied substituted derivatives based on the specific substituent and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is widely used in synthetic organic chemistry as a building block for the construction of more complex molecules. Its diverse functional groups enable its use in various coupling reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound is utilized as a molecular probe to study enzyme activity and protein-ligand interactions. It serves as a substrate for enzymatic assays and as a ligand in receptor binding studies.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound's diverse functional groups allow for modification and optimization, making it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is highly dependent on its interactions with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. It may also interact with receptors, modulating signal transduction pathways and cellular responses. Key molecular targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other carbamate and pyrrole derivatives to highlight its uniqueness. Similar compounds include:
[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-3-carboxylate: : Differing by the position of the carboxylate group, this compound exhibits altered reactivity and biological activity.
[(1-cyanocyclopentyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate:
[(1-cyanocyclohexyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: : With a cyclohexyl ring replacing the cyclopentyl ring, this derivative shows distinct stability and reactivity characteristics.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-14(12(3)21)11(2)19-15(10)16(23)24-8-13(22)20-17(9-18)6-4-5-7-17/h19H,4-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAJJKQPGVGIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)OCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699191.png)

![1-[(4-chlorophenyl)methyl]-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B2699193.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2699194.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699195.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2699197.png)
![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![3-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2699202.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2699205.png)
![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

